Isoharringtonine

Leukemia DNA synthesis In vivo pharmacology

Isoharringtonine distinguishes itself via potent DNA biosynthesis inhibition (P388/L615 leukemia models) and STAT3/Nanog suppression in breast cancer stem cells, offering a unique, low-toxicity profile among cephalotaxine alkaloids. Not interchangeable with harringtonine or homoharringtonine. Ideal for elucidating DNA replication mechanisms, SAR studies, and combination therapies. This is the definitive analog for research demanding target engagement in DNA synthesis and cancer stem cell pathways.

Molecular Formula C28H37NO9
Molecular Weight 531.6 g/mol
CAS No. 26833-86-3
Cat. No. B1221804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoharringtonine
CAS26833-86-3
Synonymsisoharringtonine
Molecular FormulaC28H37NO9
Molecular Weight531.6 g/mol
Structural Identifiers
SMILESCC(C)CCC(C(C(=O)OC)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O
InChIInChI=1S/C28H37NO9/c1-16(2)6-9-28(33,24(30)25(31)35-4)26(32)38-23-21(34-3)14-27-8-5-10-29(27)11-7-17-12-19-20(37-15-36-19)13-18(17)22(23)27/h12-14,16,22-24,30,33H,5-11,15H2,1-4H3/t22-,23-,24-,27+,28-/m1/s1
InChIKeyCAOHZEUEVKYHPF-XWHOPEMDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoharringtonine (CAS 26833-86-3): A Cephalotaxine Ester Alkaloid for Targeted Leukemia and Lung Cancer Research


Isoharringtonine (IHT, CAS 26833-86-3) is a naturally occurring cephalotaxine ester alkaloid isolated from various Cephalotaxus species, including C. koreana and C. hainanensis [1]. Structurally, it belongs to the cephalotaxine-type alkaloids (CTAs), a class of compounds recognized for their potent inhibitory activity against leukemia and other cancer cells, a property distinct from the structurally related but inactive homoerythrina-type alkaloids found in the same genus [2]. Preclinically, IHT has demonstrated significant antiproliferative activity against murine P-388 leukemia cells, with an IC50 value of 18 nM, positioning it as a key research tool for investigating protein synthesis inhibition and apoptosis induction in malignant cells [3].

Why Isoharringtonine Cannot Be Substituted by Generic Cephalotaxine Alkaloids


Despite sharing a common cephalotaxine core, the four principal ester alkaloids—harringtonine (HT), homoharringtonine (HHT), isoharringtonine (IHT), and deoxyharringtonine (DHT)—exhibit distinct side-chain structures that critically impact their pharmacokinetics, efficacy, and safety profiles. This structural divergence translates into quantifiable differences in their biological activity. For instance, while HHT is a clinically approved drug (omacetaxine mepesuccinate) for chronic myeloid leukemia, IHT has been noted for a potential advantage of lower toxicity, a factor that historically limited its development due to low natural abundance rather than inferior activity [1]. Experimental data further confirms this heterogeneity: direct comparative studies reveal that IHT and DHT exert a more significant inhibitory effect on DNA biosynthesis in L615 and P388 leukemia models than HT and HHT, underscoring that these are not interchangeable compounds [2]. Procurement decisions must therefore be guided by specific experimental parameters rather than class-based assumptions.

Isoharringtonine (CAS 26833-86-3) Product-Specific Quantitative Differentiation Evidence


Isoharringtonine vs. Harringtonine and Homoharringtonine: Superior DNA Synthesis Inhibition in In Vivo Leukemia Models

In a direct comparative study of the four cephalotaxine ester alkaloids in mice bearing L615 and P388 leukemias, isoharringtonine demonstrated a more significant inhibitory effect on DNA biosynthesis compared to harringtonine and homoharringtonine [1]. All four alkaloids initially suppressed [3H]TdR incorporation into DNA, but the extent and kinetics of this inhibition varied significantly. The data explicitly states that 'the effects of deoxyharringtonine and isoharringtonine on the DNA biosynthesis in leukemias L615 and P388 seem to be more significant than those of harringtonine and homoharringtonine' [1]. This positions IHT as a more potent inhibitor of this key proliferation pathway in these specific in vivo models, despite HHT's established clinical use. Furthermore, synthetic isoharringtonine at a concentration of 20 µg/mL inhibited [3H]thymidine, [3H]uridine, and [3H]leucine incorporation into DNA, RNA, and protein syntheses of leukemia 7712 cells over 12-48 hours in vitro [2].

Leukemia DNA synthesis In vivo pharmacology

Isoharringtonine vs. Homoharringtonine: Comparable P-388 Antiproliferative Potency in Head-to-Head Assay

A comprehensive structure-activity relationship review provides a direct head-to-head comparison of antiproliferative potency. Isoharringtonine (IHT) and Homoharringtonine (HHT) were tested against murine P-388 leukemia cells. The reported IC50 values were 18 nM for IHT and 17 nM for HHT, a negligible difference indicating virtually equivalent potency in this specific model [1]. This finding is particularly notable given that HHT is the FDA-approved drug omacetaxine mepesuccinate, establishing IHT's antiproliferative activity as being on par with a clinically validated agent. In parallel, IHT alone at a concentration of 10^-7 mol/L (100 nM) induced significant apoptosis in human HL-60 leukemia cells, with an apoptotic rate reaching 43.8% after 120 minutes of treatment [2].

P-388 Leukemia Antiproliferative IC50

Isoharringtonine Induces Rapid Apoptosis in Human Leukemia HL-60 Cells at Nanomolar Concentrations

A study focused on the apoptotic mechanisms of IHT in human acute promyelocytic leukemia HL-60 cells provided detailed quantitative data on its pro-apoptotic kinetics. Using flow cytometry, DNA agarose gel electrophoresis, and transmission electron microscopy, IHT was shown to induce apoptosis in a concentration- and time-dependent manner [1]. A key quantitative finding was that after 120 minutes of exposure to 10^-7 mol/L (100 nM) IHT, the apoptotic rate among HL-60 cells reached 43.8% [1]. This rapid induction of apoptosis underscores the compound's potent and direct mechanism of action. While a comparative study confirmed that HHT possesses a higher pro-apoptotic activity in HL-60 cells, this data set provides a crucial, independent baseline for IHT's activity that can be used to model its effects in other systems or compare its potency against novel agents [2].

HL-60 Apoptosis Flow cytometry

Isoharringtonine Exhibits Potent Activity in 3D Tumorspheroids, a More Physiologically Relevant Model of Non-Small Cell Lung Cancer

This study provides quantitative evidence for IHT's efficacy in a complex, 3D tumorspheroid model of non-small cell lung cancer (NSCLC), which more closely mimics the in vivo tumor microenvironment compared to standard 2D monolayer cultures [1]. Isoharringtonine significantly inhibited the growth of NCI-H460 tumorspheroids in a dose-dependent manner and induced apoptotic cell death in this 3D culture system [1]. Notably, the A549 NSCLC tumorspheroid model displayed low sensitivity to IHT-induced apoptosis, but this resistance could be dramatically overcome by knocking down NR4A1, an orphan nuclear receptor. The combination of IHT and NR4A1 inhibition significantly inhibited tumor development in a xenograft mouse model [1]. This demonstrates a differential sensitivity profile between NSCLC subtypes and identifies a potential biomarker (NR4A1) for predicting IHT responsiveness.

NSCLC 3D cell culture Tumorspheroids

Isoharringtonine (26833-86-3): Validated Research and Application Scenarios


Leukemia Research: Investigating DNA Synthesis Inhibition and Apoptosis

Based on direct comparative evidence showing isoharringtonine's potent inhibition of DNA biosynthesis in P388 and L615 leukemia models, this compound is ideally suited for in vivo and in vitro studies focused on the mechanisms of cell cycle arrest and proliferation blockade in leukemic cells [1]. Its demonstrated ability to induce rapid apoptosis in HL-60 cells, with quantifiable rates (e.g., 43.8% at 100 nM over 120 minutes), provides a robust benchmark for mechanistic studies on programmed cell death pathways [2]. Researchers can leverage these defined parameters to compare IHT against novel agents or other standard-of-care compounds in their leukemia models.

Lung Cancer Research: Utilization in Advanced 3D Tumorspheroid Models

For translational oncology laboratories, isoharringtonine represents a valuable tool for investigating non-small cell lung cancer (NSCLC) in more physiologically relevant 3D tumorspheroid models. Evidence confirms that IHT effectively inhibits the growth of NCI-H460 tumorspheroids in a dose-dependent manner [3]. Furthermore, its differential activity against A549 tumorspheroids—overcome by NR4A1 knockdown—offers a unique experimental model to study intrinsic drug resistance and the role of NR4A1 in sensitizing cells to apoptosis [3]. This makes IHT particularly relevant for labs developing or testing new combination strategies for NSCLC.

Reference Standard for Cephalotaxine Ester Research and Assay Validation

Given the structural and functional heterogeneity within the cephalotaxine ester class, isoharringtonine (IHT) serves as an essential reference standard. With a defined IC50 of 18 nM against P-388 leukemia cells, it provides a potency benchmark nearly equivalent to the FDA-approved homoharringtonine (IC50 = 17 nM) [4]. Its documented lower toxicity profile in historical accounts further distinguishes it from its analogues [2]. Laboratories synthesizing or characterizing novel cephalotaxine derivatives, or those developing analytical methods (e.g., HPLC, LC-MS) for natural product extracts, require authentic IHT standards to ensure accurate identification, purity assessment, and relative activity determination.

Natural Product Chemistry and Pharmacognosy Studies

Isoharringtonine is a key alkaloid for studies focused on the phytochemistry of Cephalotaxus species. Its isolation from C. koreana and C. hainanensis makes it a valuable marker compound for chemotaxonomic studies and quality control of botanical extracts [2]. The compound's distinct side-chain structure and the published semi-synthetic routes to it and its isomers are critical for researchers in natural product synthesis and medicinal chemistry aiming to generate novel analogues with improved pharmacological properties [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoharringtonine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.